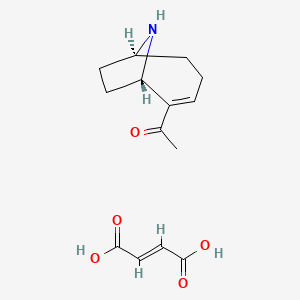
(-)-Anatoxin-A fumarate ((-)-antx-A fuma rate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-Anatoxin-A fumarate is a potent neurotoxin produced by certain cyanobacteria It is known for its rapid and severe effects on the nervous system, leading to symptoms such as muscle twitching, respiratory distress, and potentially death
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (-)-Anatoxin-A fumarate involves several steps, starting from commercially available starting materials. The key steps include the formation of the anatoxin-A core structure, followed by the introduction of the fumarate moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of (-)-Anatoxin-A fumarate is less common due to its toxicity and the complexity of its synthesis. when produced, it involves large-scale chemical synthesis with stringent control over reaction conditions to ensure safety and consistency. The process may also involve purification steps such as crystallization and chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
(-)-Anatoxin-A fumarate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated forms of the compound.
Scientific Research Applications
(-)-Anatoxin-A fumarate has several applications in scientific research:
Chemistry: It is used as a model compound to study the mechanisms of neurotoxicity and the effects of various chemical modifications.
Biology: Researchers use it to investigate the physiological and biochemical effects of neurotoxins on living organisms.
Medicine: The compound is studied for its potential therapeutic applications, including the development of antidotes and treatments for neurotoxin exposure.
Industry: It is used in the development of biosensors and other analytical tools for detecting cyanobacterial toxins in environmental samples.
Mechanism of Action
The mechanism of action of (-)-Anatoxin-A fumarate involves its interaction with nicotinic acetylcholine receptors in the nervous system. By binding to these receptors, the compound mimics the action of acetylcholine, leading to continuous stimulation of the neurons. This overstimulation results in the rapid onset of symptoms such as muscle twitching and respiratory distress. The molecular targets include the nicotinic acetylcholine receptors, and the pathways involved are related to neurotransmission and signal transduction.
Comparison with Similar Compounds
Similar Compounds
Anatoxin-A: The parent compound without the fumarate moiety.
Homoanatoxin-A: A structurally similar compound with slight modifications.
Fumaric Acid Esters: Compounds that share the fumarate moiety but differ in their core structures.
Uniqueness
(-)-Anatoxin-A fumarate is unique due to its potent neurotoxic effects and its specific interaction with nicotinic acetylcholine receptors. Compared to other similar compounds, it has a distinct mechanism of action and a higher potency, making it a valuable tool for scientific research and a significant concern for environmental health.
Properties
Molecular Formula |
C14H19NO5 |
|---|---|
Molecular Weight |
281.30 g/mol |
IUPAC Name |
1-[(1S,6S)-9-azabicyclo[4.2.1]non-2-en-2-yl]ethanone;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C10H15NO.C4H4O4/c1-7(12)9-4-2-3-8-5-6-10(9)11-8;5-3(6)1-2-4(7)8/h4,8,10-11H,2-3,5-6H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t8-,10-;/m0./s1 |
InChI Key |
ZJSIFVODFDHYJU-XXKWJKJXSA-N |
Isomeric SMILES |
CC(=O)C1=CCC[C@H]2CC[C@@H]1N2.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC(=O)C1=CCCC2CCC1N2.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















